5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2-Chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups, including a chlorophenyl group, a hydroxy group, an indole moiety, and a methylbenzoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. One possible route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.
Formation of the Pyrrol-2-one Ring: The pyrrol-2-one ring can be formed through a cyclization reaction involving the condensation of an appropriate amine with a diketone.
Final Assembly: The final compound can be assembled through a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activities.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-benzoyl-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the methyl group on the benzoyl moiety.
5-(2-Chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure but has a methoxy group instead of a methyl group on the benzoyl moiety.
Uniqueness
The presence of the 4-methylbenzoyl group in 5-(2-chlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical and biological properties to the compound. This structural feature may influence its reactivity, binding affinity to biological targets, and overall biological activity.
Properties
Molecular Formula |
C28H23ClN2O3 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
(4Z)-5-(2-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H23ClN2O3/c1-17-10-12-18(13-11-17)26(32)24-25(21-7-2-4-8-22(21)29)31(28(34)27(24)33)15-14-19-16-30-23-9-5-3-6-20(19)23/h2-13,16,25,30,32H,14-15H2,1H3/b26-24- |
InChI Key |
DWCNNDDGEFJQEW-LCUIJRPUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5Cl)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5Cl)O |
Origin of Product |
United States |
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